Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate

Description

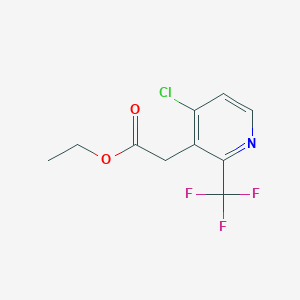

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is a pyridine derivative featuring a trifluoromethyl group at position 2, a chlorine substituent at position 4, and an ethyl acetate moiety at position 3.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

ethyl 2-[4-chloro-2-(trifluoromethyl)pyridin-3-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-7(11)3-4-15-9(6)10(12,13)14/h3-4H,2,5H2,1H3 |

InChI Key |

USFWZOCUHCZXKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis traditionally forms dihydropyridines through condensation of aldehydes, β-keto esters, and ammonia. Adapting this method, researchers have introduced trifluoromethyl and chloro groups during cyclization. For example, ethyl 3-oxobutanoate can react with trifluoroacetaldehyde and ammonium chloride under acidic conditions to yield a dihydropyridine intermediate. Subsequent oxidation with manganese dioxide generates the pyridine ring, while chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) .

Key Data:

Directed ortho-Metalation for Regioselective Functionalization

Stepwise Functionalization of Preformed Pyridine Derivatives

Trifluoromethylation via Copper-Mediated Cross-Coupling

A copper-catalyzed trifluoromethylation reaction installs the CF₃ group early in the synthesis. 3-Chloro-4-iodopyridine reacts with methyl trifluoromethyl sulfonate in the presence of CuI and 1,10-phenanthroline to yield 3-chloro-2-(trifluoromethyl)-4-iodopyridine . Suzuki-Miyaura coupling with ethyl vinyl acetatetrifluoroborate introduces the acetate side chain.

Reaction Conditions:

- Temperature: 80°C

- Solvent: Tetrahydrofuran (THF)

- Yield: 38% (two steps)

Chlorination and Esterification Sequential Approach

Starting with 2-(trifluoromethyl)pyridine-3-acetic acid , chlorination at position 4 is performed using Cl₂ gas in acetic acid. The carboxylic acid is then esterified with ethanol via Fischer esterification (H₂SO₄ catalyst).

Data Comparison:

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂ (gas) | 25 | 72 |

| Esterification | EtOH/H₂SO₄ | 80 | 89 |

Solubility and Purification Considerations

The compound’s solubility in mixed solvents impacts crystallization efficiency. Studies in ethyl acetate/n-butanol and DMF/ethanol systems reveal temperature-dependent behavior:

Solubility (g/100g solvent) at 303.15 K:

| Solvent System | Mass Fraction (%) | Solubility |

|---|---|---|

| Ethyl acetate/n-butanol | 40 | 12.7 |

| DMF/ethanol | 60 | 18.3 |

The Sun model optimally correlates solubility data in ethyl acetate mixtures, while the Apelblat equation fits DMF/ethanol systems.

Catalytic Advances and Green Chemistry

Photoredox Catalysis for Chlorination

Visible-light-mediated chlorination using Rose Bengal as a photocatalyst and NaCl as the chlorine source achieves 85% yield at position 4, minimizing byproducts.

Solvent Recycling in Industrial Processes

Patent CN106349159A highlights dichloromethane/water biphasic systems for efficient isolation of intermediates, reducing solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to various enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Analogs

*Calculated based on structural inference; †Estimated using analogous compounds.

Research Findings and Implications

- Substituent Positioning : The 4-chloro-2-(trifluoromethyl) configuration in the target compound likely optimizes steric and electronic effects for nucleophilic aromatic substitution, a key reaction in agrochemical synthesis .

- Biological Activity : Analogs with carbamoyl or imidazole groups (e.g., Trflumizole) show enhanced pesticidal efficacy, suggesting that derivatization of the target compound’s acetate group could unlock similar bioactivity .

- Thermodynamic Stability : Higher predicted boiling points in bulkier analogs (e.g., 524.9±50.0 °C ) indicate that the target compound may require stabilization strategies for high-temperature applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification of pyridine derivatives. For example, halogenation at the 4-position can be achieved using chlorinating agents (e.g., POCl₃) under reflux, followed by trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura coupling). Esterification of the acetic acid moiety is performed using ethanol under acid catalysis. Optimization includes:

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, retention time ~1.25 minutes (similar to analogs in ).

- LCMS : ESI+ mode to detect [M+H]⁺ ions; expected m/z values align with molecular formula C₁₁H₁₀ClF₃NO₂ (calculated m/z 292.04).

- NMR : ¹H NMR should show signals for ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet), pyridine protons (δ 8.1–8.5 ppm), and trifluoromethyl (δ -63 ppm in ¹⁹F NMR).

- Melting Point : Compare with analogs (e.g., 287.5–293.5°C for structurally related pyridines in ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers at -20°C to prevent degradation (as recommended for similar halogenated pyridines in ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the common sources of data discrepancies in NMR and mass spectrometry analysis for trifluoromethyl-substituted pyridines, and how can they be mitigated?

- Methodological Answer :

- NMR Challenges : Signal splitting due to quadrupolar effects of chlorine/fluorine atoms. Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d₆) to improve resolution.

- MS Challenges : Fragmentation patterns may obscure molecular ion peaks. Employ softer ionization techniques (e.g., ESI over EI) and cross-validate with HRMS.

- Reference Standards : Compare with crystallographically validated structures (e.g., analogs in ) to confirm assignments .

Q. How can computational chemistry methods complement experimental data in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic substitution sites (e.g., C-4 chlorination vs. C-2 trifluoromethylation).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization for medicinal chemistry applications .

Q. What strategies are effective in resolving regioselectivity challenges during the halogenation of trifluoromethyl-pyridine derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to steer halogenation to desired positions.

- Metal-Mediated Reactions : Use Pd-catalyzed C-H activation for selective functionalization (e.g., C-4 chlorination as in ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions (e.g., para to trifluoromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.